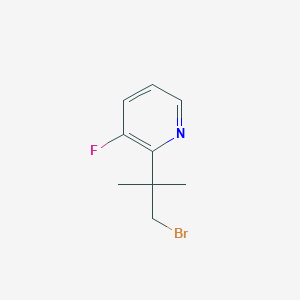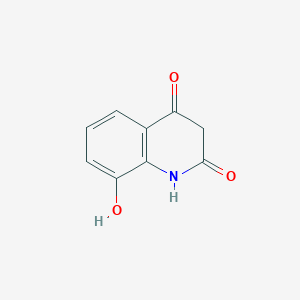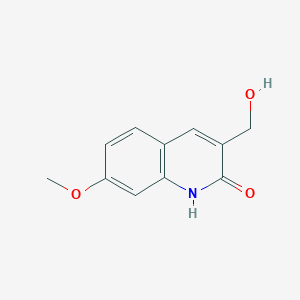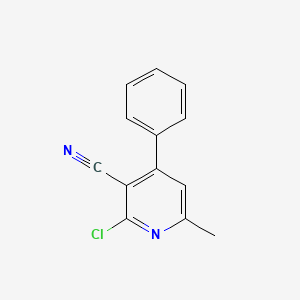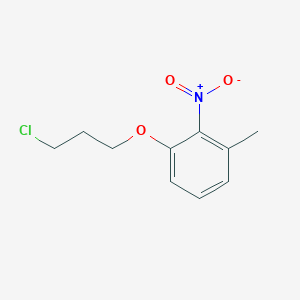
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a 3-chloropropoxy group, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by etherification. One common method involves the nitration of 3-methylphenol to form 3-methyl-2-nitrophenol. This intermediate is then reacted with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.
Substitution: 1-(3-Hydroxypropoxy)-3-methyl-2-nitrobenzene.
Reduction: 1-(3-Chloropropoxy)-3-methyl-2-aminobenzene.
Scientific Research Applications
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.
Comparison with Similar Compounds
1-(3-Chloropropoxy)-3-methyl-2-nitrobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropoxy)-4-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which may result in different chemical and biological properties.
1-(3-Chloropropoxy)-3-methoxybenzene: The presence of a methoxy group instead of a nitro group can significantly alter the compound’s reactivity and applications.
1-(3-Chloropropoxy)-2-nitrobenzene: The position of the nitro group can influence the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C10H12ClNO3/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
XICVKOZRSNYGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


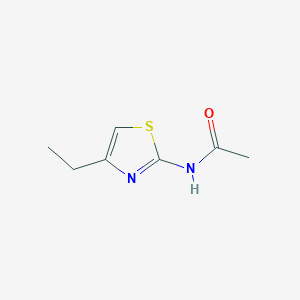
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B12970102.png)
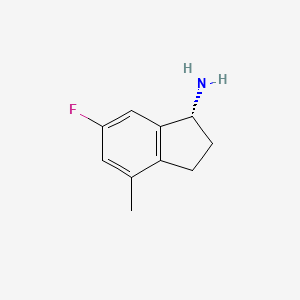
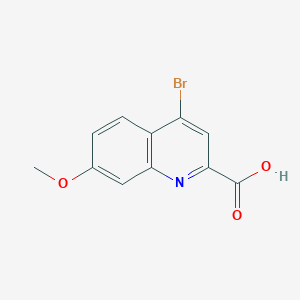
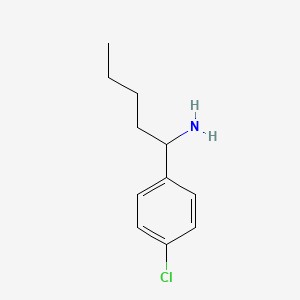
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
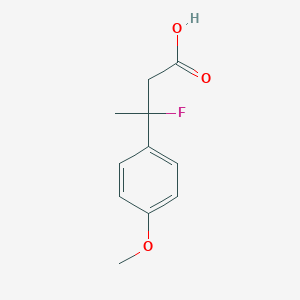
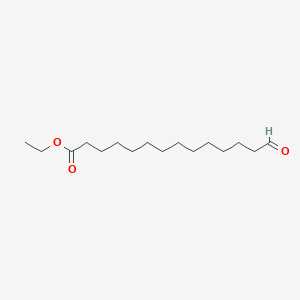
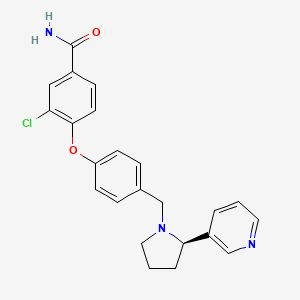
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
